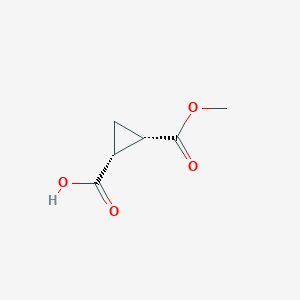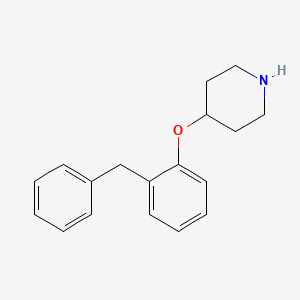
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene
Descripción general
Descripción
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1824603-79-3 . It has a molecular weight of 224.61 . It is a liquid at room temperature and is stored at temperatures between 2-8°C . The compound is known for its purity, which is around 97% .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 224.61 and is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Heterocyclic Compounds and Their Biological Significance
Heterocyclic compounds bearing a triazine scaffold, derived from modifications and substitutions on the benzene ring structure, show significant biological activities. These activities range from antibacterial, antifungal, anti-cancer, antiviral, antimalarial, to anti-inflammatory effects. Research indicates that incorporating specific functional groups into the benzene ring enhances these biological properties, suggesting that derivatives of 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene could potentially be explored for similar pharmacological activities (Verma, Sinha, & Bansal, 2019).
Supramolecular Chemistry and Polymer Processing
Benzene-1,3,5-tricarboxamides (BTAs), derivatives that can be synthesized from benzene precursors like this compound, have found extensive applications in supramolecular chemistry. Their role in nanotechnology, polymer processing, and biomedical applications is notable, primarily due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. The versatile nature of BTAs, derived from benzene derivatives, highlights the potential of this compound as a precursor in developing new materials for these applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Degradation and Remediation Strategies
The environmental persistence and toxicity of chlorobenzenes, which are structurally related to this compound, have been well-documented. Studies focusing on the fate processes of chlorobenzenes in soil and potential remediation strategies emphasize the importance of understanding the environmental impact of benzene derivatives. Biodegradation and chemical degradation pathways, including those facilitated by microbial action, are critical for mitigating the environmental risks associated with such compounds. This knowledge is essential for developing strategies to manage the environmental presence of derivatives of this compound (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Corrosion Inhibition
Quinoline and its derivatives, which can be synthesized from benzene derivatives including this compound, are used as anticorrosive materials due to their high electron density and ability to form chelating complexes with metallic surfaces. The application of such compounds in corrosion inhibition highlights the potential industrial uses of this compound derivatives in protecting metals from corrosion, thus extending the life and durability of metal structures and components (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSYMXDINZLUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{4-[(2-ethoxyanilino)carbothioyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B3162956.png)
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3162961.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162973.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162975.png)

![[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol](/img/structure/B3162982.png)
![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)






